4-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde
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Overview
Description
4-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde is an organic compound that features an imidazole ring substituted with an ethyl group at the first position and a benzaldehyde moiety at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or via the reaction of aldehydes with ammonium acetate and benzil under microwave-assisted conditions.
Substitution with Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Attachment of Benzaldehyde Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens or alkyl halides in the presence of a base can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(1-Ethyl-1H-imidazol-2-yl)benzoic acid.
Reduction: 4-(1-Ethyl-1H-imidazol-2-yl)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
4-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The benzaldehyde moiety can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde: Similar structure but with a methyl group instead of an ethyl group.
4-(1H-Imidazol-1-yl)benzaldehyde: Lacks the ethyl substitution on the imidazole ring.
Uniqueness
4-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in medicinal applications .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-(1-ethylimidazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-2-14-8-7-13-12(14)11-5-3-10(9-15)4-6-11/h3-9H,2H2,1H3 |
InChI Key |
YFEQRJOGIZFMIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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